molecular formula C18H13N3O B11184190 (4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile

(4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile

Cat. No.: B11184190
M. Wt: 287.3 g/mol
InChI Key: XGQJIGHTNXJKFP-UDUOVWRXSA-N
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Description

(4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile is an organic compound that features a benzimidazole moiety, a phenyl group, and a nitrile group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation reaction to introduce the phenyl group onto the benzimidazole core.

    Formation of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

    Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The phenyl group and other positions on the benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole structures are often used as ligands in catalytic systems.

    Materials Science: These compounds can be incorporated into polymers and other materials for enhanced properties.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some compounds in this class have shown potential as anticancer agents due to their ability to interact with DNA and proteins.

Industry

    Dyes and Pigments: The structural features of these compounds make them suitable for use in dyes and pigments.

    Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile would depend on its specific application. Generally, such compounds may exert their effects by:

    Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

    Nitrile-Containing Compounds: Compounds such as benzonitrile and phenylacetonitrile have similar nitrile groups.

Uniqueness

(4E)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-5-phenylpent-4-enenitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

(2Z,4E)-2-(1H-benzimidazol-2-yl)-3-hydroxy-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C18H13N3O/c19-12-14(17(22)11-10-13-6-2-1-3-7-13)18-20-15-8-4-5-9-16(15)21-18/h1-11,22H,(H,20,21)/b11-10+,17-14-

InChI Key

XGQJIGHTNXJKFP-UDUOVWRXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=C(C#N)C2=NC3=CC=CC=C3N2)O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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